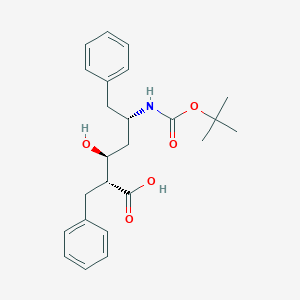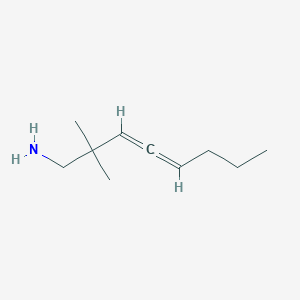
2,2-Dimethylocta-3,4-dien-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylocta-3,4-dien-1-amine, also known as DMDOA, is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. This molecule belongs to the family of alkenes and is a derivative of the natural product, geranylamine. DMDOA has a unique structure that makes it an interesting target for study.
作用機序
The exact mechanism of action of 2,2-Dimethylocta-3,4-dien-1-amine is not fully understood. However, it is believed that 2,2-Dimethylocta-3,4-dien-1-amine exerts its effects through the modulation of various signaling pathways. For example, 2,2-Dimethylocta-3,4-dien-1-amine has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. 2,2-Dimethylocta-3,4-dien-1-amine has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
生化学的および生理学的効果
2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 2,2-Dimethylocta-3,4-dien-1-amine can induce apoptosis in cancer cells by activating the caspase pathway. 2,2-Dimethylocta-3,4-dien-1-amine has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 2,2-Dimethylocta-3,4-dien-1-amine has been shown to scavenge free radicals and protect cells from oxidative damage.
実験室実験の利点と制限
One of the advantages of using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments is its unique structure, which makes it an interesting target for study. 2,2-Dimethylocta-3,4-dien-1-amine is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments is its potential toxicity. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,2-Dimethylocta-3,4-dien-1-amine. One area of study is in the development of 2,2-Dimethylocta-3,4-dien-1-amine-based anticancer drugs. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit potent anticancer activity, and further research is needed to develop 2,2-Dimethylocta-3,4-dien-1-amine-based drugs that can be used in the clinic. Another area of study is in the development of 2,2-Dimethylocta-3,4-dien-1-amine-based anti-inflammatory agents. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to reduce the production of pro-inflammatory cytokines, and further research is needed to develop 2,2-Dimethylocta-3,4-dien-1-amine-based drugs that can be used to treat inflammatory diseases. Finally, further research is needed to fully understand the mechanism of action of 2,2-Dimethylocta-3,4-dien-1-amine and its potential applications in other areas of scientific research.
Conclusion
In conclusion, 2,2-Dimethylocta-3,4-dien-1-amine is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activity, and further research is needed to fully understand its mechanism of action and potential applications in other areas of scientific research. While there are limitations to using 2,2-Dimethylocta-3,4-dien-1-amine in lab experiments, its unique structure and accessibility make it an interesting target for study.
合成法
2,2-Dimethylocta-3,4-dien-1-amine can be synthesized through a multistep process that involves the reaction of geranylamine with various reagents. One such method involves the reaction of geranylamine with a Grignard reagent, followed by a reduction reaction to yield 2,2-Dimethylocta-3,4-dien-1-amine. Another approach involves the reaction of geranylamine with a dihaloalkane, followed by a dehydrohalogenation reaction. The synthesis of 2,2-Dimethylocta-3,4-dien-1-amine is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2,2-Dimethylocta-3,4-dien-1-amine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of study is in the field of medicinal chemistry. 2,2-Dimethylocta-3,4-dien-1-amine has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce the production of pro-inflammatory cytokines. 2,2-Dimethylocta-3,4-dien-1-amine has also been investigated for its potential as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative damage.
特性
CAS番号 |
155904-88-4 |
|---|---|
製品名 |
2,2-Dimethylocta-3,4-dien-1-amine |
分子式 |
C10H19N |
分子量 |
153.26 g/mol |
InChI |
InChI=1S/C10H19N/c1-4-5-6-7-8-10(2,3)9-11/h6,8H,4-5,9,11H2,1-3H3 |
InChIキー |
FUJRVKMMJQKLEU-UHFFFAOYSA-N |
SMILES |
CCCC=C=CC(C)(C)CN |
正規SMILES |
CCCC=C=CC(C)(C)CN |
同義語 |
3,4-Octadien-1-amine, 2,2-dimethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



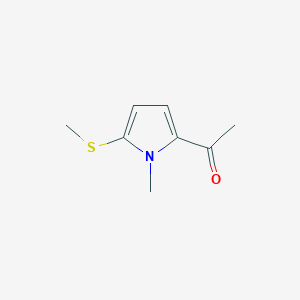
![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)
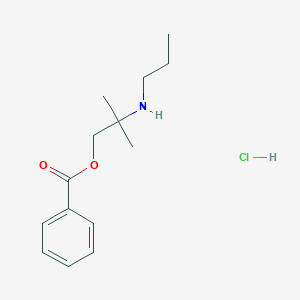

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)

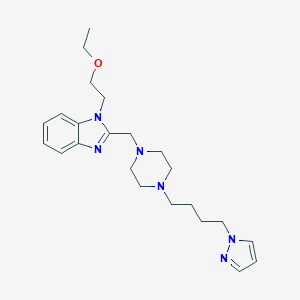
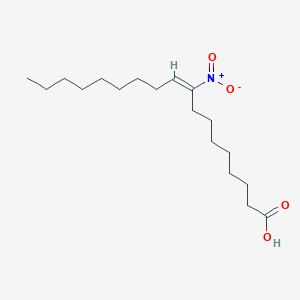
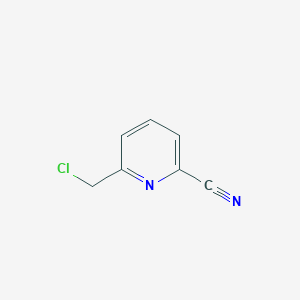
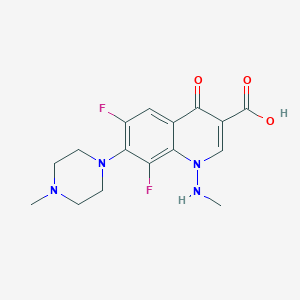
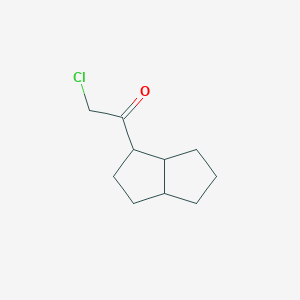
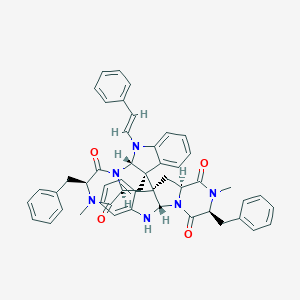
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3a,6a-dihydro-2,2-dimethyl-, (3aR,4R,6aS)-](/img/structure/B129356.png)
